molecular formula C16H16N4O3 B2935335 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 955602-12-7

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No. B2935335
CAS RN: 955602-12-7
M. Wt: 312.329
InChI Key: OFFIUZQKZRDWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an indole ring, and a morpholino group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been utilized in a wide range of applications .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The oxadiazole ring, for instance, is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing derivatives of 1,3,4-oxadiazoles, including compounds similar to the one of interest, showcasing their structural diversity and the potential for targeted biological activity. These compounds have been characterized using various analytical techniques such as NMR, IR, and Mass spectral studies, with some structures confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Biological Activities

Antimicrobial and Antituberculosis Activity

Several studies have demonstrated the antimicrobial and antituberculosis potential of 1,3,4-oxadiazole derivatives. For instance, one study showed remarkable anti-TB activity and superior antimicrobial activity, with minimal inhibitory concentration (MIC) values lower than standard drugs (Mamatha S.V et al., 2019). Another study synthesized and evaluated 2,5-disubstituted 1,3,4-oxadiazole compounds for antimicrobial and hemolytic activity, finding them to be active against selected microbial species (Samreen Gul et al., 2017).

Anticancer and Anti-Inflammatory Properties

1,3,4-Oxadiazoles have been associated with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. For example, one study synthesized oxadiazole-morpholine derivatives and evaluated them for antitumor potential, finding significant anti-proliferative capability towards cancer cells and inhibition of tumoral angiogenic parameters (M. Al‐Ghorbani et al., 2015).

Antioxidant Activity

The antioxidant potential of 2,5-disubstituted 1,3,4-oxadiazoles has also been investigated, with some compounds showing good to moderate in vitro antioxidant potential compared to standard drugs like ascorbic acid (V. Lakshmi Ranganatha et al., 2014).

properties

IUPAC Name

1-morpholin-4-yl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-15(19-5-7-22-8-6-19)10-20-13-4-2-1-3-12(13)9-14(20)16-18-17-11-23-16/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFIUZQKZRDWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.